Carcinogenic Target Organ Profile: 3,4'-Dimethoxy-4-aminoazobenzene versus 3-Methoxy-4-aminoazobenzene and Unsubstituted 4-Aminoazobenzene in Rats
In a direct comparative feeding study in Donryu male rats, 3,4'-dimethoxy-4-aminoazobenzene (3,4'-(MeO)₂-AB; 0.1% in diet) produced well-differentiated hepatocarcinoma in 100% (24/24) of animals, squamous cell carcinoma of the ear duct in 4% (1/24), and tubular adenocarcinoma of the small intestine in 8% (2/24). By contrast, the monomethoxy analog 3-methoxy-4-aminoazobenzene (3-MeO-AB; 0.09% in diet) induced hepatocarcinoma in only 91% (21/23) of rats, plus malignant hemangiopericytoma of the spleen in 26% (6/23) and ear duct squamous cell carcinoma in 8% (2/23). Unsubstituted 4-aminoazobenzene (AB) was essentially non-carcinogenic, yielding no organ-specific tumors across the entire treatment group except a single fibrosarcomatous nodule [1]. The dimethoxy compound thus uniquely combines complete hepatocarcinogenicity with additional extrahepatic tumor induction, distinguishing it qualitatively and quantitatively from both its monomethoxy precursor and the unsubstituted parent.
| Evidence Dimension | Tumor incidence and target organ distribution following chronic dietary administration in male Donryu rats |
|---|---|
| Target Compound Data | Hepatocarcinoma: 100% (24/24); Ear duct SCC: 4% (1/24); Small intestine adenocarcinoma: 8% (2/24); Average tumor development time: longer than MAB/DAB |
| Comparator Or Baseline | 3-MeO-AB: Hepatocarcinoma 91% (21/23), Spleen hemangiopericytoma 26% (6/23), Ear duct SCC 8% (2/23); 4-Aminoazobenzene (AB): No organ-specific tumors (only 1 fibrosarcomatous nodule); MAB/DAB: Liver tumors only, shorter latency |
| Quantified Difference | Hepatocarcinoma incidence: 100% (3,4'-(MeO)₂-AB) vs 91% (3-MeO-AB) vs ~0% (AB); Extrahepatic tumor spectrum: 2 additional target organs (ear duct + small intestine) for dimethoxy vs spleen-only expansion for 3-MeO-AB |
| Conditions | Oral dietary administration; 0.1% 3,4'-(MeO)₂-AB, 0.09% 3-MeO-AB, 0.08% AB in diet; Donryu male rats; study conducted until tumor development |
Why This Matters
For researchers requiring a model compound that consistently produces hepatocarcinoma with 100% penetrance while also generating extrahepatic tumors, 3,4'-dimethoxy-4-aminoazobenzene is mechanistically and quantitatively distinct from 3-MeO-AB, which exhibits lower hepatic tumor incidence and a divergent extrahepatic target organ signature (spleen vs small intestine).
- [1] Odashima S. Carcinogenicity and Target Organs of Methoxyl Derivatives of 4-Aminoazobenzene in Rats. I. 3-Methoxy- and 3,4'-Dimethoxy-4-aminoazobenzene. Japanese Journal of Cancer Research (Gann). 1968;59(2):131-143. View Source
